3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a biphenyl structure. Biphenyl derivatives are known for their versatility and are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target bacterial cell division protein ftsz . This protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity . They may interact with their targets, such as FtsZ, to inhibit bacterial cell division .
Biochemical Pathways
It’s plausible that the compound could interfere with the normal functioning of bacterial cell division, given the potential targeting of ftsz .
Pharmacokinetics
It’s important to note that the ionization state of a drug heavily influences its adme properties . For instance, only the uncharged form of a drug can pass through a membrane by simple diffusion .
Result of Action
Similar compounds have shown significant cytotoxicity toward cancer cell lines . They may induce apoptosis or inhibit cell proliferation, leading to a decrease in the viability of cancer cells .
Action Environment
The action, efficacy, and stability of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its ability to cross cell membranes . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a copper catalyst. Another method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-[1,1’-biphenyl]-4-carboxylic acid
- 2-Amino-[1,1’-biphenyl]-2-carboxylic acid
- 3-Amino-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(3-aminophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFSJNOPKCEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378215 | |
Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124221-71-2 | |
Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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